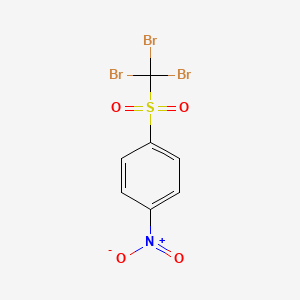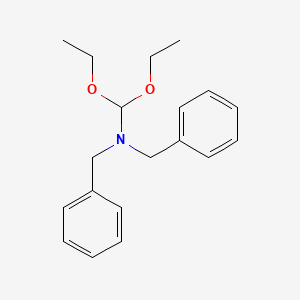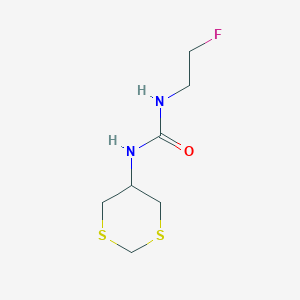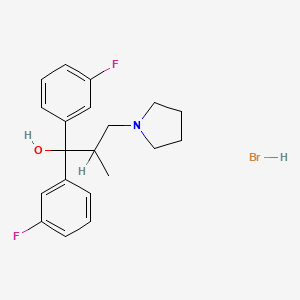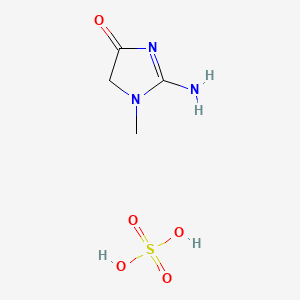![molecular formula C15H22S4 B14695103 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene CAS No. 25676-64-6](/img/structure/B14695103.png)
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene: is a complex organic compound characterized by its unique bicyclic structure containing sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor containing sulfur atoms under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other sulfur-containing derivatives.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.
Scientific Research Applications
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of 3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene involves its interaction with molecular targets through its sulfur atoms. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,6,10,13-Tetrathiabicyclo[13.3.1]nonadeca-1(19),15,17-trien-8-one
- 3,6,10,13-Tetrathiabicyclo[13.3.1]nonadeca-1(19),15,17-triene
Uniqueness
3,6,10,13-Tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene is unique due to its specific bicyclic structure and the presence of multiple sulfur atoms. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
25676-64-6 |
|---|---|
Molecular Formula |
C15H22S4 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
3,6,10,13-tetrathiabicyclo[13.4.0]nonadeca-1(19),15,17-triene |
InChI |
InChI=1S/C15H22S4/c1-2-5-15-13-19-11-9-17-7-3-6-16-8-10-18-12-14(15)4-1/h1-2,4-5H,3,6-13H2 |
InChI Key |
RNDJWQAWJYUCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCCSCC2=CC=CC=C2CSCCSC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


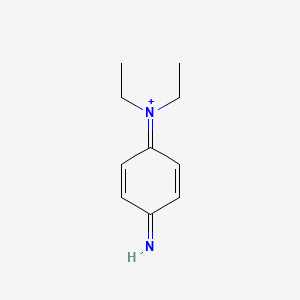
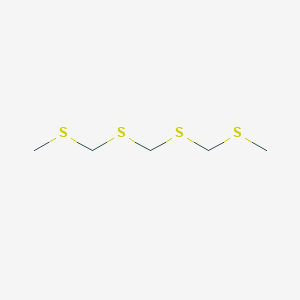
![1,4-Dioxaspiro[4.4]nonane-6-propanoicacid](/img/structure/B14695038.png)
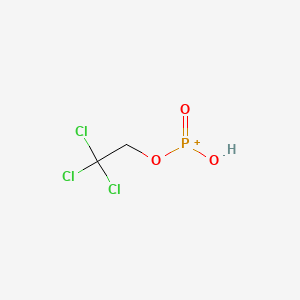
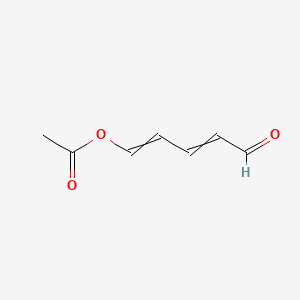

![3-Azatricyclo[3.3.3.01,5]undec-6-ene-2,4-dione](/img/structure/B14695071.png)

